molecular formula C16H23N5Na2O15P2 B8122901 Adenosine-5'-diphosphoglucose disodium salt

Adenosine-5'-diphosphoglucose disodium salt

Cat. No. B8122901
M. Wt: 633.3 g/mol
InChI Key: GZBIVALVIPYODS-UQGWVDHFSA-L
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Description

Adenosine-5'-diphosphoglucose disodium salt is a useful research compound. Its molecular formula is C16H23N5Na2O15P2 and its molecular weight is 633.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • In the field of animal reproduction, inosine, related to adenosine compounds, was found to increase egg fertility in chickens, while adenine and its mixtures lowered it. Oral administration of inosine also increased sperm production and motility (Esashi, Suzuki, & Sahashi, 1967).

  • In cardiovascular research, adenosine injections into specific brain regions significantly decreased blood pressure and heart rate in anesthetized normotensive rats, indicating a role for endogenous adenosine as a central modulator in cardiovascular control (Tseng, Biaggioni, Appalsamy, & Robertson, 1988).

  • In sports nutrition and performance, oral administration of Adenosine-5′-triphosphate (ATP) was found to prevent declines in ATP levels during exercise and enhance peak power and muscular excitability, benefiting sports requiring repeated high-intensity efforts (Purpura et al., 2017).

  • In biochemistry, the enzyme adenosine diphosphoglucose:1,4 glucan transferase from Chlorella pyrenoidosa was shown to efficiently synthesize starch from sugar nucleotides, demonstrating its potential in starch production processes (Preiss & Greenberg, 1967).

  • Another study found that the adenosine diphosphoglucose pyrophosphorylase in maize embryo tissue is distinct from the endosperm enzyme, with better heat stability and sensitivity to phosphate inhibition, suggesting specific roles in plant physiology (Preiss, Lammel, & Sabraw, 1971).

properties

IUPAC Name

disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O15P2.2Na/c17-13-7-14(19-3-18-13)21(4-20-7)15-11(26)9(24)6(33-15)2-32-37(28,29)36-38(30,31)35-16-12(27)10(25)8(23)5(1-22)34-16;;/h3-6,8-12,15-16,22-27H,1-2H2,(H,28,29)(H,30,31)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,8-,9-,10+,11-,12-,15-,16?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBIVALVIPYODS-UQGWVDHFSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OC4C(C(C(C(O4)CO)O)O)O)O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5Na2O15P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201036016
Record name Adenosine-5'-diphosphoglucose disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

633.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102129-65-7
Record name Adenosine-5'-diphosphoglucose disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201036016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Adenosine-5'-diphosphoglucose disodium salt
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